5-Bromo-3-iodo-2-propoxybenzaldehyde

Medicinal Chemistry ADME Properties Lipophilicity

5-Bromo-3-iodo-2-propoxybenzaldehyde (CAS 832674-32-5) features differentiated C–I and C–Br bonds enabling sequential orthogonal functionalization. The 2-propoxy group provides optimal lipophilicity (XLogP3=3.6) for CNS drug discovery, superior to isopropoxy analogs. Low volatility (BP 387.6°C) ensures safe, scalable processing. Choose this building block for chemoselective cross-coupling, fragment-based screening, and PROTAC synthesis where precision substitution matters.

Molecular Formula C10H10BrIO2
Molecular Weight 368.996
CAS No. 832674-32-5
Cat. No. B2976176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-iodo-2-propoxybenzaldehyde
CAS832674-32-5
Molecular FormulaC10H10BrIO2
Molecular Weight368.996
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1I)Br)C=O
InChIInChI=1S/C10H10BrIO2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h4-6H,2-3H2,1H3
InChIKeyDEBPNQCDANFXBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-iodo-2-propoxybenzaldehyde (CAS 832674-32-5): A Specialized Halogenated Benzaldehyde Building Block for Advanced Organic Synthesis


5-Bromo-3-iodo-2-propoxybenzaldehyde (CAS 832674-32-5) is a multi-functionalized aromatic aldehyde featuring a unique substitution pattern on its benzene core: a bromine atom at the 5-position, an iodine atom at the 3-position, a propoxy group at the 2-position, and an aldehyde group at the 1-position . This precise arrangement of electron-withdrawing halogens (Br, I) and an electron-donating alkoxy group creates a highly polarized and reactive scaffold, making it a versatile building block in organic synthesis, particularly for sequential cross-coupling reactions . With a molecular weight of 368.99 g/mol and a calculated XLogP3 of 3.6, it possesses physicochemical properties that differentiate it from its simpler halogenated benzaldehyde analogs, offering distinct advantages in medicinal chemistry and materials science applications .

Why Generic Halogenated Benzaldehyde Substitution Fails: The Functional Impact of the 5-Bromo-3-iodo-2-propoxy Motif in Synthesis


Attempting to substitute 5-Bromo-3-iodo-2-propoxybenzaldehyde with a simpler analog—such as a monohalogenated benzaldehyde or a 5-bromo-3-iodobenzaldehyde lacking the 2-propoxy group—will fundamentally alter the outcome of synthetic sequences. The compound's unique combination of a strongly electrophilic aldehyde, two halogens with differentiated reactivity (C–I > C–Br in oxidative addition), and a propoxy group for steric and electronic modulation is not easily replicated . For instance, while 5-Bromo-3-iodo-2-isopropoxybenzaldehyde (CAS 486993-97-9) shares the halogen pattern, its bulkier isopropoxy group imposes different steric constraints, potentially reducing reactivity in congested environments or altering the conformational preferences of downstream products . The specific propoxy chain of the target compound provides a distinct balance of lipophilicity and steric bulk, which is critical for optimizing physicochemical properties in drug discovery programs, as evidenced by the significant differences in calculated XLogP3 values (3.6 for target vs. 3.5 for the isopropoxy analog) [1].

Quantitative Evidence for Selecting 5-Bromo-3-iodo-2-propoxybenzaldehyde over Its Closest Analogs


Lipophilicity Tuning: Precise LogP Modulation Compared to the Isopropoxy Analog

The target compound, 5-Bromo-3-iodo-2-propoxybenzaldehyde, exhibits a calculated XLogP3 value of 3.6 . This is directly comparable to its closest structural analog, 5-Bromo-3-iodo-2-isopropoxybenzaldehyde (CAS 486993-97-9), which has a calculated XLogP3 value of 3.5 [1]. The 0.1 unit increase in lipophilicity, achieved by replacing an isopropoxy group with a linear propoxy chain, offers a quantifiable and tunable difference that can significantly impact membrane permeability and non-specific protein binding in drug discovery programs.

Medicinal Chemistry ADME Properties Lipophilicity

Conformational Flexibility and Steric Bulk: Rotatable Bond Analysis vs. Isopropoxy and Benzyloxy Analogs

The 2-propoxy substituent of 5-Bromo-3-iodo-2-propoxybenzaldehyde contributes 4 rotatable bonds to the molecule . This level of flexibility is intermediate between the less flexible isopropoxy analog (3 rotatable bonds) [1] and the more rigid benzyloxy analog, 2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde (CAS 832674-20-1), which has 4 rotatable bonds but includes a rigid phenyl ring in the side chain . This specific number of rotatable bonds and the nature of the propoxy chain offer a distinct conformational profile, which can be a critical factor for molecular recognition events and the formation of stable protein-ligand complexes.

Organic Synthesis Molecular Recognition Conformational Analysis

Physicochemical Differentiation: Estimated Boiling Point and Vapor Pressure vs. Monohalogenated Benzaldehydes

5-Bromo-3-iodo-2-propoxybenzaldehyde has a predicted boiling point of 387.6 ± 42.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 0.9 mmHg at 25°C [1]. In stark contrast, the structurally simpler monohalogenated analog 4-chlorobenzaldehyde (CAS 104-88-1) has an experimentally determined triple point temperature of 319.43 K (46.28 °C) and a vapor pressure of 0.094 Pa at 298.15 K [2]. The >340 °C difference in boiling point and the orders-of-magnitude lower vapor pressure for the target compound underscore its dramatically lower volatility, a property that is crucial for safe handling, storage, and high-temperature reactions.

Process Chemistry Purification Physical Properties

Synthetic Utility: Unique Reactivity Profile for Sequential Cross-Coupling

The distinct reactivity of aryl iodides and aryl bromides in palladium-catalyzed cross-coupling reactions (C–I >> C–Br in oxidative addition) is well-established. The target compound, 5-Bromo-3-iodo-2-propoxybenzaldehyde, possesses both an iodine atom at the 3-position and a bromine atom at the 5-position, enabling highly chemoselective, sequential functionalization . This is a significant advantage over compounds like 3-Bromo-5-iodobenzaldehyde (CAS 188813-09-4), which also contains both halogens but lacks the 2-propoxy group, which can serve as a directing group or provide additional handles for diversification [1]. The presence of the propoxy group further differentiates it by offering an additional site for deprotonation/functionalization or by modulating the electronics of the ring, potentially influencing the rate of the cross-coupling steps.

Cross-Coupling Synthetic Methodology Chemoselectivity

Polar Surface Area as a Determinant of Permeability and Solubility

The topological polar surface area (TPSA) of 5-Bromo-3-iodo-2-propoxybenzaldehyde is calculated to be 26.3 Ų . This value is identical to that of its isopropoxy analog, 5-Bromo-3-iodo-2-isopropoxybenzaldehyde (TPSA = 26.3 Ų) [1], and significantly lower than that of a non-alkoxylated analog like 3-Bromo-5-iodobenzaldehyde (TPSA = 17.1 Ų) [2]. A TPSA value below 60 Ų is generally considered favorable for blood-brain barrier (BBB) penetration, and the specific value of 26.3 Ų places this compound in a highly permeable range. While the TPSA does not differentiate it from the isopropoxy analog, it provides quantitative justification for selecting this class of 2-alkoxy-5-bromo-3-iodobenzaldehydes over non-alkoxylated versions for CNS drug discovery programs.

Drug Design ADME Physicochemical Properties

High-Value Application Scenarios for 5-Bromo-3-iodo-2-propoxybenzaldehyde Based on Quantitative Differentiation


Precision Lipophilicity Tuning in CNS Drug Discovery Programs

Medicinal chemistry teams optimizing lead compounds for central nervous system (CNS) targets should consider 5-Bromo-3-iodo-2-propoxybenzaldehyde as a key intermediate. Its calculated XLogP3 of 3.6, which is 0.1 units higher than its isopropoxy analog, offers a quantifiable and deliberate increase in lipophilicity that can be exploited to enhance blood-brain barrier permeability without introducing significant steric bulk that might disrupt target binding . This subtle but measurable difference is critical for fine-tuning ADME properties in late-stage optimization.

Sequential Cross-Coupling for the Rapid Assembly of Diverse Screening Libraries

For synthetic methodology groups and medicinal chemistry labs focused on diversity-oriented synthesis, 5-Bromo-3-iodo-2-propoxybenzaldehyde is a superior choice. Its differentiated C–I and C–Br bonds provide a built-in chemoselectivity that enables sequential, orthogonal functionalization via palladium-catalyzed reactions (e.g., Sonogashira then Suzuki), as inferred from its class . This allows for the rapid generation of highly substituted, complex aromatic scaffolds in fewer synthetic steps than would be possible with simpler monohalogenated or non-alkoxylated benzaldehydes.

Process Chemistry Scale-Up Involving High-Temperature Reactions

Process chemists developing scalable routes for pharmaceutical intermediates should select 5-Bromo-3-iodo-2-propoxybenzaldehyde when reactions require elevated temperatures. Its predicted boiling point of 387.6 ± 42.0 °C and negligible vapor pressure at ambient conditions [1] are in stark contrast to more volatile monohalogenated benzaldehydes like 4-chlorobenzaldehyde. This low volatility significantly simplifies handling, reduces loss of material during synthesis and workup, and minimizes exposure risks, making it a more industrially viable reagent for large-scale manufacturing.

Structural Biology and Probe Design Requiring Defined Conformational Flexibility

In structural biology and chemical probe development, the precise conformational profile of a ligand is paramount. The 4 rotatable bonds of the propoxy chain in 5-Bromo-3-iodo-2-propoxybenzaldehyde provide a degree of flexibility that is intermediate between its rigid isopropoxy analog (3 rotatable bonds) and more bulky, aromatic alkoxy derivatives . This specific flexibility allows the propoxy group to adopt multiple conformations to optimize interactions within a protein binding pocket, while still providing sufficient bulk to occupy a well-defined hydrophobic cleft, offering a unique advantage in fragment-based drug discovery or targeted protein degradation (PROTAC) applications.

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